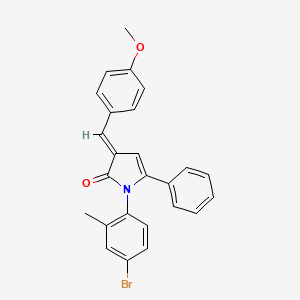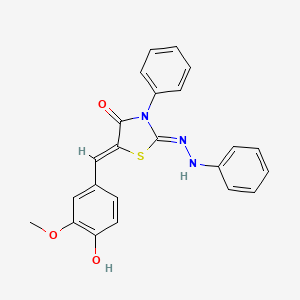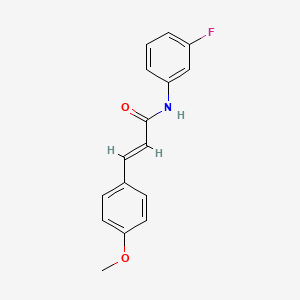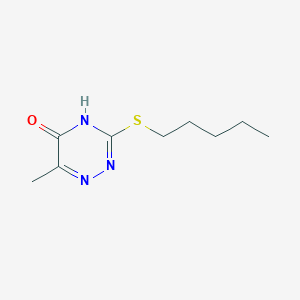![molecular formula C21H20N2O2 B11695412 1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11695412.png)
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the naphthoquinoline family This compound is characterized by its unique structure, which includes a naphthoquinoline core with a butylamino group at the first position and a methyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate. This reaction proceeds under mild conditions, leading to the formation of intermediate tosylacetamides, which undergo cyclization to form the desired naphthoquinoline compound . The reaction conditions usually involve heating in dimethylformamide (DMF) to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by nucleophiles such as hydroxyl, azido, or amine groups.
Oxidation and Reduction: The naphthoquinoline core can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: The intermediate tosylacetamides can undergo cyclization to form the naphthoquinoline structure.
Common Reagents and Conditions
Sodium p-toluenesulfinate: Used in the initial reaction to form intermediate tosylacetamides.
Dimethylformamide (DMF): Commonly used as a solvent for the reaction.
Amines, Phenol, Sodium Hydroxide, Sodium Azide: Used as nucleophiles in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinoline derivatives, depending on the nucleophiles used in the substitution reactions .
Wissenschaftliche Forschungsanwendungen
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. As an inhibitor of apoptosis signal-regulating kinase 1 (ASK1), it interferes with the signaling pathways that regulate apoptosis, thereby exhibiting its antiviral and therapeutic effects . Additionally, its luminescent properties enable it to act as a chemosensor by binding to specific anions and cations, leading to detectable changes in fluorescence .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclohexylamino-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
- 6-Amino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione
- 3-Methyl-1-phenethylamino-3H-dibenz[f,ij]isoquinoline-2,7-dione
Uniqueness
1-Butylamino-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a chemosensor and its antiviral activity set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H20N2O2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
16-(butylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione |
InChI |
InChI=1S/C21H20N2O2/c1-3-4-12-22-19-18-13-8-5-6-9-14(13)20(24)15-10-7-11-16(17(15)18)23(2)21(19)25/h5-11,22H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
XBTMSTNRBIQWHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Bromophenoxy)-N'-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]acetohydrazide](/img/structure/B11695329.png)
![4-ethoxy-N'-[(1E)-1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11695334.png)

![(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11695351.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11695361.png)
![5-[(2-Methoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11695369.png)

![4-bromo-2-[(E)-{[2-(3-ethoxy-4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]-6-nitrophenol](/img/structure/B11695375.png)

![ethyl (2E)-2-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695380.png)

![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11695392.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11695409.png)
